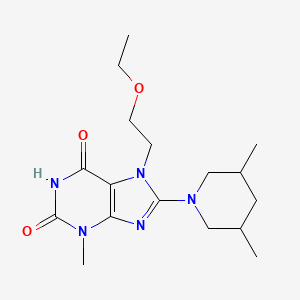
3-(4-methoxybenzyl)pteridine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxybenzyl)pteridine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzyl)pteridine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzylamine with a pteridine precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability while minimizing waste and environmental impact.
化学反应分析
Types of Reactions
3-(4-methoxybenzyl)pteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The methoxy group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学研究应用
3-(4-methoxybenzyl)pteridine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(4-methoxybenzyl)pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
Pteridine-2,4(1H,3H)-dione: The parent compound without the 4-methoxybenzyl group.
6,7-Dimethylpteridine-2,4(1H,3H)-dione: A similar compound with methyl groups at positions 6 and 7.
4-Aminopteridine-2,4(1H,3H)-dione: A derivative with an amino group at position 4.
Uniqueness
3-(4-methoxybenzyl)pteridine-2,4(1H,3H)-dione is unique due to the presence of the 4-methoxybenzyl group, which can influence its chemical reactivity, biological activity, and potential applications. This structural feature may enhance its interactions with specific molecular targets and improve its pharmacokinetic properties.
属性
分子式 |
C14H12N4O3 |
|---|---|
分子量 |
284.27 g/mol |
IUPAC 名称 |
3-[(4-methoxyphenyl)methyl]-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C14H12N4O3/c1-21-10-4-2-9(3-5-10)8-18-13(19)11-12(17-14(18)20)16-7-6-15-11/h2-7H,8H2,1H3,(H,16,17,20) |
InChI 键 |
IMZKOXSMUFQAEG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14101371.png)
![1-(3,4-Dichlorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101374.png)

![5-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-3-phenyl-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14101376.png)
![8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B14101394.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B14101407.png)


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R)-2-acetyloxy-3-benzamido-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14101421.png)


![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B14101431.png)
![7-Chloro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101457.png)
![N-[3-(methylsulfanyl)phenyl]-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B14101459.png)
